

5-(tert-Butyl)-2-chloropyridine CAS number 102236-19-1 properties.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(tert-Butyl)-2-chloropyridine

Cat. No.: B2653606

[Get Quote](#)

An In-Depth Technical Guide to **5-(tert-Butyl)-2-chloropyridine** (CAS: 102236-19-1): Properties, Reactivity, and Applications

Introduction

5-(tert-Butyl)-2-chloropyridine, registered under CAS number 102236-19-1, is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in modern organic synthesis. Its structure, featuring a sterically demanding tert-butyl group and a reactive chlorine atom, provides a unique combination of stability, solubility in organic solvents, and versatile reactivity. The pyridine scaffold itself is a cornerstone in medicinal chemistry, found in thousands of pharmaceutical agents. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the compound's properties, characteristic reactivity, key applications, and practical experimental protocols, grounding all technical claims in authoritative sources.

Physicochemical and Computational Properties

The physical and computationally derived properties of **5-(tert-Butyl)-2-chloropyridine** are critical for its application in synthesis, influencing reaction conditions, solvent choice, and purification strategies. These key parameters are summarized below.

Property	Value	Source(s)
CAS Number	102236-19-1	[1]
Molecular Formula	C ₉ H ₁₂ ClN	[1] [2] [3] [4]
Molecular Weight	169.65 g/mol	[1] [2] [3] [4]
IUPAC Name	5-(tert-butyl)-2-chloropyridine	[5]
Appearance	Liquid to Off-white/light yellow solid-liquid mixture	[4]
Boiling Point	223.1 ± 20.0 °C at 760 mmHg	[6]
Density	1.1 ± 0.1 g/cm ³	[6]
Purity	Typically ≥97%	[5]
Storage Conditions	Sealed in dry, 2-8°C	
SMILES	C1=NC=C(C(C)(C)C)C=C1	[1] [2]
InChI Key	YVTZMSAOOSULPO- UHFFFAOYSA-N	
LogP (predicted)	3.03 - 3.5	[2] [7]
TPSA (predicted)	12.89 Å ²	[2]
Hydrogen Bond Acceptors	1	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	0	[2]

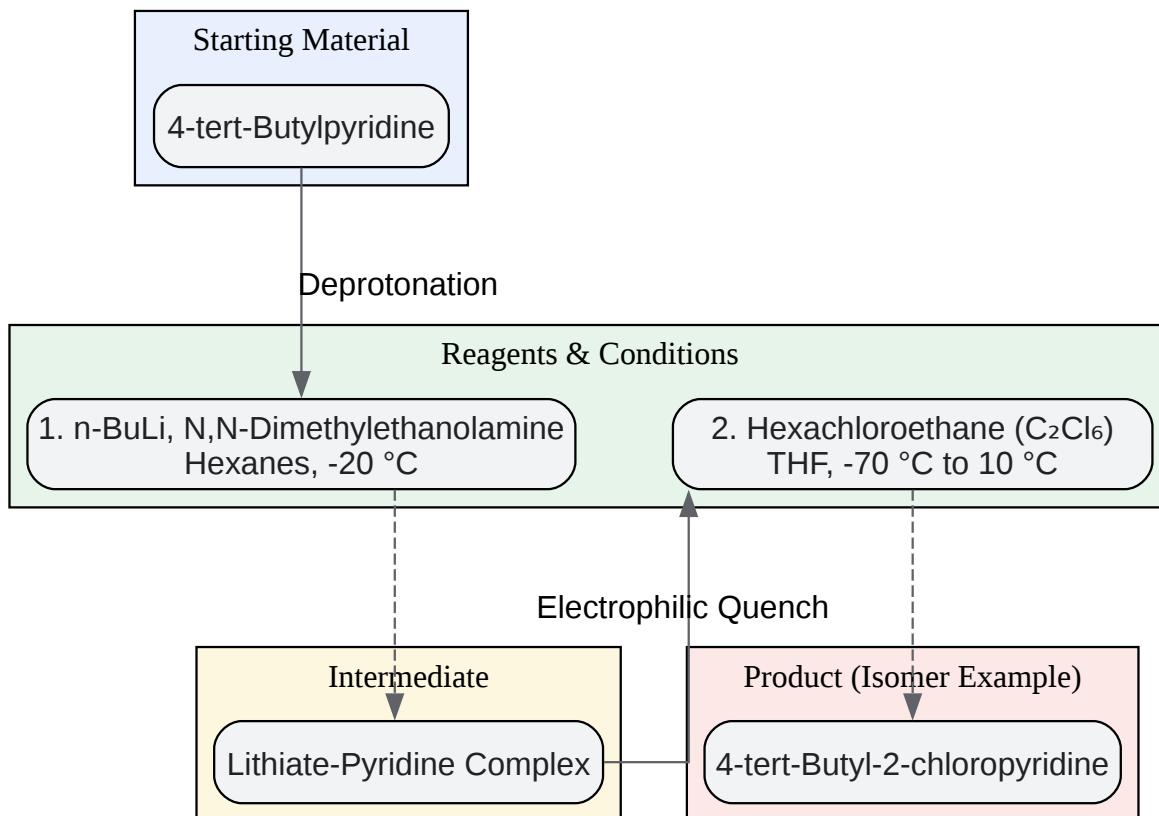
Spectroscopic Characterization

While this compound is commercially available, comprehensive, peer-reviewed spectral data is not widely published. However, based on its structure and established principles of spectroscopy, the following characteristics can be predicted.

Expected ¹H and ¹³C NMR Data: The tert-butyl group provides a distinct and easily identifiable signal in NMR spectroscopy.

Nucleus	Predicted Chemical Shift (ppm, CDCl_3)	Multiplicity	Integration/Assignment	Rationale
^1H	~1.3	Singlet	9H, $-\text{C}(\text{CH}_3)_3$	The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a strong singlet. [8]
^1H	~7.3	Doublet	1H, H-3	Proton at C3 is coupled to H4.
^1H	~7.6	Doublet of d.	1H, H-4	Proton at C4 is coupled to both H3 and H6.
^1H	~8.3	Doublet	1H, H-6	Proton at C6 is adjacent to the nitrogen atom and is expected to be the most downfield of the aromatic protons. [9]
^{13}C	~31	Quartet	$-\text{C}(\text{CH}_3)_3$	The three equivalent methyl carbons of the tert-butyl group.
^{13}C	~35	Singlet	$-\text{C}(\text{CH}_3)_3$	The quaternary carbon of the tert-butyl group.

^{13}C	~120-155	Doublets	4x CH, 1x C-Cl	Aromatic carbons. The carbon bearing the chlorine (C2) is expected around 151 ppm, while the carbon attached to the nitrogen (C6) will also be significantly downfield.
-----------------	----------	----------	----------------	---



Expected Mass Spectrometry Data: In mass spectrometry (EI or ESI+), the compound is expected to show a molecular ion peak (M^+) at m/z 169.^[7] A crucial diagnostic feature is the isotopic pattern associated with the presence of one chlorine atom, which will result in a second peak at $\text{M}+2$ (m/z 171) with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ^{37}Cl isotope.

Synthesis and Reactivity

Plausible Synthetic Route

While specific preparations of **5-(tert-Butyl)-2-chloropyridine** are not abundant in the literature, a highly plausible and representative method involves directed ortho-metallation followed by chlorination. A method for the synthesis of the isomeric 4-(tert-Butyl)-2-chloropyridine has been detailed in the patent literature and serves as an excellent model for this type of transformation.^[3] The key is the use of a strong base like n-butyllithium (n-BuLi) in the presence of a directing group or additive to deprotonate the pyridine ring regioselectively, followed by quenching with an electrophilic chlorine source.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]
- 4. 5-(tert-Butyl)-2-chloropyridine | 102236-19-1 [chemicalbook.com]
- 5. 5-(tert-butyl)-2-chloropyridine 97% | CAS: 102236-19-1 | AChemBlock [achemblock.com]
- 6. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 7. PubChemLite - 5-tert-butyl-2-chloropyridine (C9H12ClN) [pubchemlite.lcsb.uni.lu]
- 8. acdlabs.com [acdlabs.com]
- 9. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [5-(tert-Butyl)-2-chloropyridine CAS number 102236-19-1 properties.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2653606#5-tert-butyl-2-chloropyridine-cas-number-102236-19-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

